4-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine
Description
4-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with a 3-fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Properties
IUPAC Name |
4-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2/c14-10-3-1-2-9(8-10)11-4-6-15-13-12(11)5-7-16-13/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSMESSLISOXTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C3C=CNC3=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-fluoroaniline with 2-bromo-3-pyridinecarboxaldehyde in the presence of a base, followed by cyclization to form the desired pyrrolo[2,3-b]pyridine ring system .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products:
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyrrolo[2,3-b]pyridine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
- 4-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine
- 4-(3-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine
- 4-(3-bromophenyl)-1H-pyrrolo[2,3-b]pyridine
Comparison: 4-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and reactivity. Fluorine’s high electronegativity and small size can enhance the compound’s binding affinity to biological targets and improve its metabolic stability compared to its chloro- and bromo-analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
